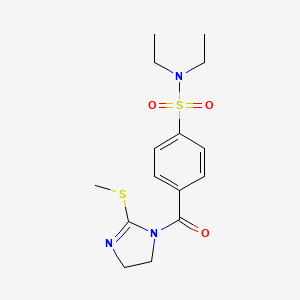
N,N-diethyl-4-(2-(methylthio)-4,5-dihydro-1H-imidazole-1-carbonyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-diethyl-4-(2-(methylthio)-4,5-dihydro-1H-imidazole-1-carbonyl)benzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzenesulfonamide group, an imidazole ring, and a methylthio substituent, which contribute to its distinctive properties.
Wirkmechanismus
Target of Action
The primary target of this compound is carbonic anhydrase IX (CA IX) . CA IX is a metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton. It is overexpressed in many solid tumors due to changes in gene expression that cause uncontrolled cell proliferation and consequently tumor hypoxia .
Mode of Action
The compound acts as an inhibitor of CA IX . By inhibiting CA IX, the compound interferes with the enzyme’s ability to maintain pH homeostasis within the tumor microenvironment. This disruption can lead to a decrease in tumor cell survival and proliferation .
Biochemical Pathways
The inhibition of CA IX affects the anaerobic glycolysis pathway . Tumor cells often shift their metabolism to anaerobic glycolysis, a process that is accompanied by a significant modification in pH. By inhibiting CA IX, the compound disrupts this metabolic shift, potentially leading to a decrease in tumor growth .
Result of Action
The compound has shown significant anti-proliferative activity against certain cancer cell lines . For example, it has demonstrated a significant inhibitory effect against the triple-negative breast cancer cell line MDA-MB-231 and another breast cancer cell line MCF-7 . Moreover, it has been found to induce apoptosis in MDA-MB-231 cells .
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the hypoxic conditions commonly found in solid tumors can lead to the overexpression of CA IX, making these tumors a suitable environment for the compound’s action . .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-4-(2-(methylthio)-4,5-dihydro-1H-imidazole-1-carbonyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the intramolecular cyclization rearrangement reaction of a chloroacetamide derivative treated with ammonium . This method allows for the formation of the imidazole ring, which is a crucial component of the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as high-performance liquid chromatography (HPLC) can be employed to monitor the progress of the reaction and purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N,N-diethyl-4-(2-(methylthio)-4,5-dihydro-1H-imidazole-1-carbonyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The benzenesulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted benzenesulfonamide derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-diethyl-4-methylbenzenesulfonamide: Similar structure but lacks the imidazole ring and methylthio group.
4-amino-N,N-diethylbenzenesulfonamide: Contains an amino group instead of the imidazole ring and methylthio group.
Uniqueness
N,N-diethyl-4-(2-(methylthio)-4,5-dihydro-1H-imidazole-1-carbonyl)benzenesulfonamide is unique due to its combination of a benzenesulfonamide group, an imidazole ring, and a methylthio substituent
Eigenschaften
IUPAC Name |
N,N-diethyl-4-(2-methylsulfanyl-4,5-dihydroimidazole-1-carbonyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3S2/c1-4-17(5-2)23(20,21)13-8-6-12(7-9-13)14(19)18-11-10-16-15(18)22-3/h6-9H,4-5,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUHWNHUHPJBPNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN=C2SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
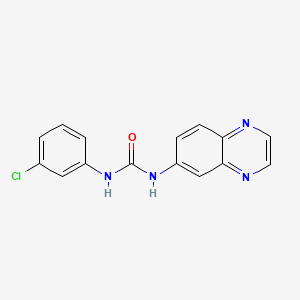
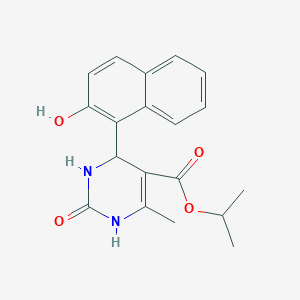
![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(phenylcarbamoyl)amino]benzamide](/img/structure/B3011959.png)

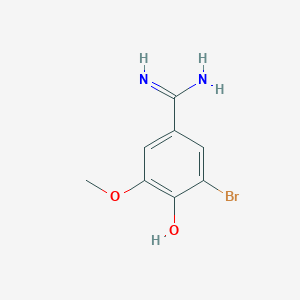

![4-[(3-Iodophenyl)carbonyl]morpholine](/img/structure/B3011963.png)
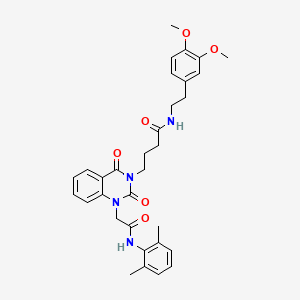
![3-{[(3-methoxyphenyl)methyl]sulfanyl}-4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole](/img/structure/B3011965.png)
![3-[5-(Difluoromethyl)furan-2-yl]benzoic acid](/img/structure/B3011969.png)
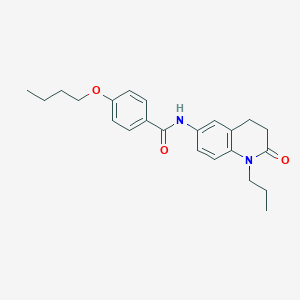
![(E)-2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]-N-[[2-(trifluoromethoxy)phenyl]methyl]prop-2-enamide](/img/structure/B3011973.png)

carbamoyl}methyl 2-chloropyridine-3-carboxylate](/img/structure/B3011977.png)
